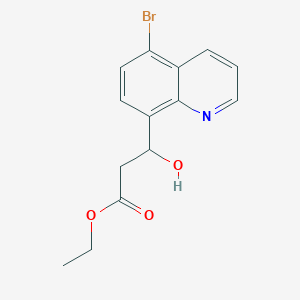
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the quinoline ring and an ethyl ester group attached to a hydroxypropanoate moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate typically involves the following steps:
Bromination: The quinoline ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Esterification: The brominated quinoline is then subjected to esterification with ethyl 3-hydroxypropanoate. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding quinoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline derivatives with a hydrogen atom replacing the bromine atom.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate can be compared with other quinoline derivatives such as:
Ethyl 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid: Similar structure but with an isoxazole ring.
5-Bromo-8-quinolylamine: Lacks the ethyl ester and hydroxypropanoate moiety.
Quinoline N-oxide derivatives: Oxidized form of quinoline derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14BrNO3 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
ethyl 3-(5-bromoquinolin-8-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C14H14BrNO3/c1-2-19-13(18)8-12(17)10-5-6-11(15)9-4-3-7-16-14(9)10/h3-7,12,17H,2,8H2,1H3 |
InChI Key |
FZHRRDXUTGZFIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C2C(=C(C=C1)Br)C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















